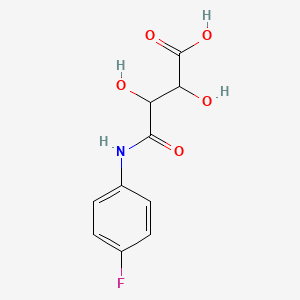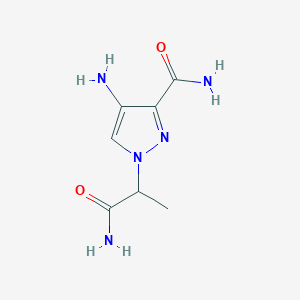
4-Amino-1-(1-carbamoylethyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-(1-carbamoylethyl)-1H-pyrazole-3-carboxamide is an organic compound with the molecular formula C7H10N4O3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(1-carbamoylethyl)-1H-pyrazole-3-carboxamide typically involves the reaction of hydrazine with a carboxylic acid derivative. One common method involves the reaction of hydrazine with a deficiency of carboxylic acid, followed by the removal of water by distillation . This process can be carried out under various conditions, including the use of an inert gas to protect the reaction from moisture .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, cold-chain transportation and storage are essential to maintain the stability of the compound .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-1-(1-carbamoylethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxamide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Aplicaciones Científicas De Investigación
4-Amino-1-(1-carbamoylethyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized molecules
Mecanismo De Acción
The mechanism of action of 4-Amino-1-(1-carbamoylethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1,2,4-triazole: Another nitrogen-containing heterocycle with similar structural features.
3-Methylpyrazole-1-carboxamide: A related compound with a different substitution pattern on the pyrazole ring.
Uniqueness
4-Amino-1-(1-carbamoylethyl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H11N5O2 |
|---|---|
Peso molecular |
197.19 g/mol |
Nombre IUPAC |
4-amino-1-(1-amino-1-oxopropan-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C7H11N5O2/c1-3(6(9)13)12-2-4(8)5(11-12)7(10)14/h2-3H,8H2,1H3,(H2,9,13)(H2,10,14) |
Clave InChI |
BSPBXOSDHOHSNX-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N)N1C=C(C(=N1)C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


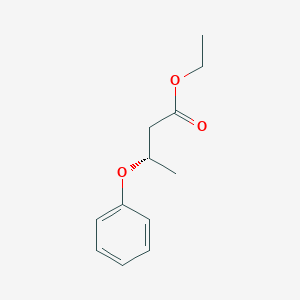

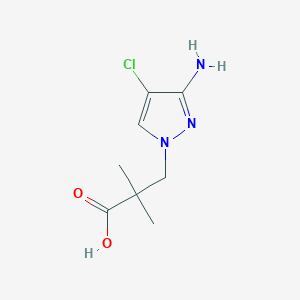
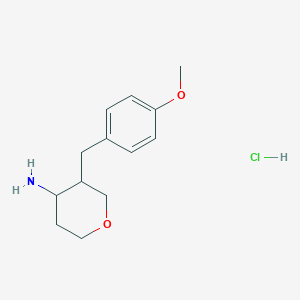
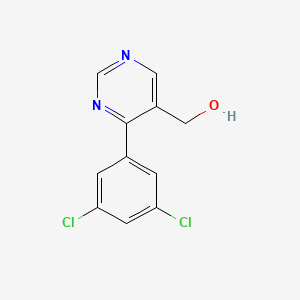


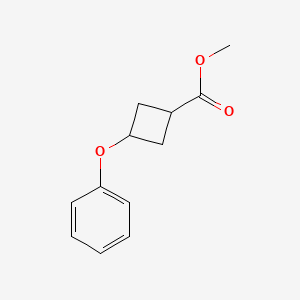
![(3R,4R)-1-benzyl-3,4-bis(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)pyrrolidine-2,5-dione](/img/structure/B13085418.png)

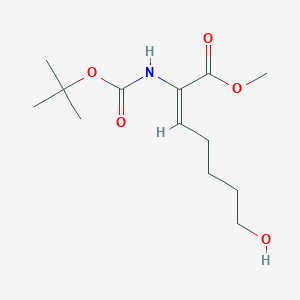
amine](/img/structure/B13085429.png)

